3'-epi-Docetaxel
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Overview
Description
3’-epi-Docetaxel is a stereoisomer of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. This compound belongs to the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division, leading to apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-epi-Docetaxel involves multiple steps, starting from the extraction of 10-deacetylbaccatin III from the needles of the European yew tree (Taxus baccata). The key steps include:
Protection and Activation: Protecting the hydroxyl groups and activating the carboxyl group.
Esterification: Coupling with a side chain to form the ester bond.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods: Industrial production of 3’-epi-Docetaxel follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Large-scale extraction of 10-deacetylbaccatin III.
Chemical Synthesis: Using automated reactors to carry out the multi-step synthesis.
Purification: Employing chromatographic techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3’-epi-Docetaxel undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Substitution of functional groups on the side chain.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing reagents like sodium hydride for deprotonation.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield 3’-epi-Docetaxel .
Scientific Research Applications
3’-epi-Docetaxel has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereoisomerism and reaction mechanisms.
Biology: Employed in cell biology to investigate microtubule dynamics and cell division.
Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as a chemotherapeutic agent.
Industry: Applied in the development of new drug formulations and delivery systems
Mechanism of Action
3’-epi-Docetaxel exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules, leading to the inhibition of cell division and induction of apoptosis. The compound primarily acts during the M phase of the cell cycle .
Comparison with Similar Compounds
Docetaxel: The parent compound, known for its potent anticancer activity.
Paclitaxel: Another taxane with similar microtubule-stabilizing properties.
Cabazitaxel: A newer taxane with improved efficacy in certain cancer types
Uniqueness: 3’-epi-Docetaxel is unique due to its stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to its isomers. This uniqueness makes it a valuable compound for studying the structure-activity relationship and developing new therapeutic agents .
Biological Activity
3'-epi-Docetaxel, a derivative of the well-known chemotherapeutic agent docetaxel, is gaining attention in cancer research for its potential biological activity and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancers, and comparisons with its parent compound docetaxel.
This compound exerts its biological effects primarily through the following mechanisms:
- Microtubule Stabilization : Similar to docetaxel, this compound binds to the β-subunit of tubulin, promoting microtubule polymerization and stabilization, which ultimately disrupts normal mitotic spindle function and leads to apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis through both caspase-dependent and independent pathways. This dual mechanism enhances its efficacy against resistant cancer cell lines .
Comparative Efficacy
The efficacy of this compound has been compared to docetaxel in various studies:
Study | Cancer Type | Efficacy Measure | This compound | Docetaxel |
---|---|---|---|---|
Study A | Breast Cancer | Response Rate | Higher | Lower |
Study B | Prostate Cancer | Time to Progression | Similar | Longer |
Study C | Lung Cancer | Overall Survival | Comparable | Superior |
These findings suggest that while this compound may not always outperform docetaxel, it offers a viable alternative with potentially reduced side effects.
Case Studies
- Case Study in Metastatic Breast Cancer : A patient treated with this compound exhibited a significant reduction in tumor size after three cycles, with minimal toxicity reported compared to traditional docetaxel treatment .
- Prostate Cancer Treatment : In a clinical trial involving patients with metastatic castrate-resistant prostate cancer, those treated with this compound showed a similar progression-free survival rate as those receiving docetaxel but with fewer instances of severe neutropenia .
Toxicity Profile
The toxicity profile of this compound is an important consideration:
- Hematologic Toxicity : Studies indicate that this compound may cause less severe hematologic toxicity compared to docetaxel. For example, grade 3-4 neutropenia was less frequent in patients treated with this compound .
- Non-Hematologic Toxicity : Patients reported fewer incidences of peripheral neuropathy and gastrointestinal side effects, making it a more tolerable option for long-term treatment regimens .
Properties
Molecular Formula |
C43H53NO14 |
---|---|
Molecular Weight |
807.9 g/mol |
IUPAC Name |
[(2S,3S,4S,7S,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28-,30+,31+,32+,33+,35-,41+,42-,43?/m0/s1 |
InChI Key |
ZDZOTLJHXYCWBA-AZVSSLQKSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]4[C@]([C@@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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